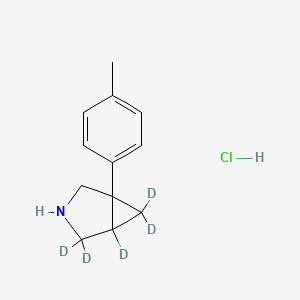
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 is a specialized compound used primarily in scientific research. It is a derivative of L-cysteine, modified with an acetyl group and a dichloroethenyl moiety. The compound is labeled with carbon-13 and deuterium, which makes it useful in various analytical and biochemical studies.
科学的研究の応用
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and NMR spectroscopy.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for exposure to certain chemicals.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 typically involves the following steps:
Starting Material: The synthesis begins with L-cysteine, which is commercially available.
Acetylation: L-cysteine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-cysteine.
Introduction of Dichloroethenyl Group: The N-acetyl-L-cysteine is then reacted with 2,2-dichloroethene in the presence of a suitable catalyst to introduce the dichloroethenyl group.
Isotopic Labeling: The final step involves the incorporation of carbon-13 and deuterium labels. This can be achieved by using isotopically labeled reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product.
化学反応の分析
Types of Reactions
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dichloroethenyl group to a chloroethenyl or ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Chloroethenyl or ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 involves its interaction with biological molecules. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, affecting metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine: A precursor in the synthesis of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3.
S-(2,2-Dichloroethenyl)-L-cysteine: Lacks the acetyl group and isotopic labeling.
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine: Similar structure but without isotopic labels.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly useful in analytical and biochemical studies. The presence of carbon-13 and deuterium allows for precise tracking and quantification in various experimental setups.
特性
IUPAC Name |
(2R)-3-(2,2-dichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1/i1D3,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYGORWCAPEHPX-RIVLQAMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC=C(Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[13C](=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
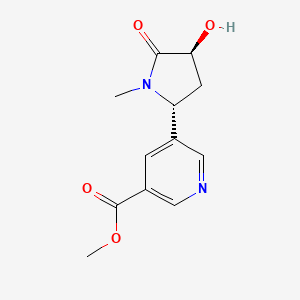
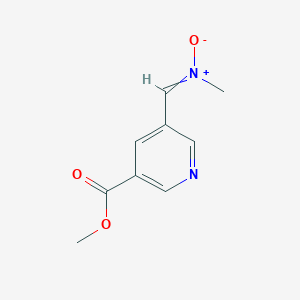
![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)
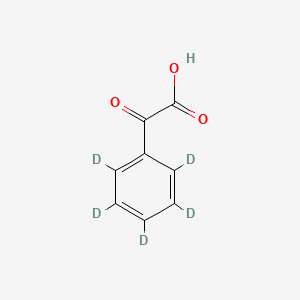

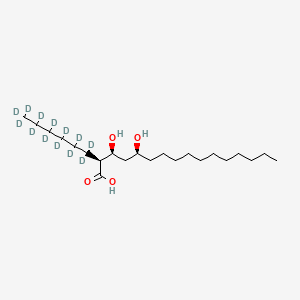
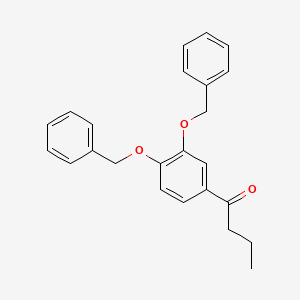
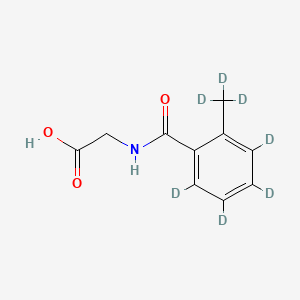


![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)

